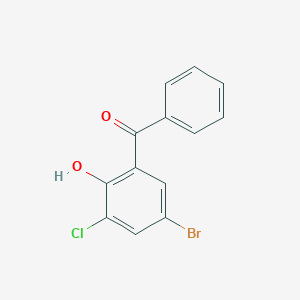
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol . . This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzophenone structure, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone typically involves the bromination and chlorination of 2-hydroxybenzophenone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . The process can be summarized as follows:
Bromination: 2-Hydroxybenzophenone is treated with bromine in an organic solvent such as dichloromethane, under controlled temperature conditions.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction can lead to quinones or alcohol derivatives .
Aplicaciones Científicas De Investigación
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with an ethoxy group instead of a hydroxyl group.
3-Bromo-5-chloro-2-hydroxybenzophenone: A closely related compound with similar functional groups.
Uniqueness
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H8BrClO2 |
|---|---|
Peso molecular |
311.56 g/mol |
Nombre IUPAC |
(5-bromo-3-chloro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
Clave InChI |
XCSAGHKKPKXMJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



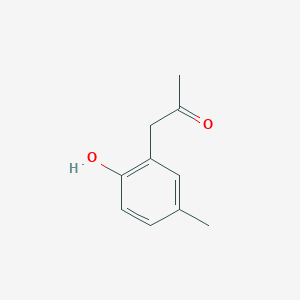
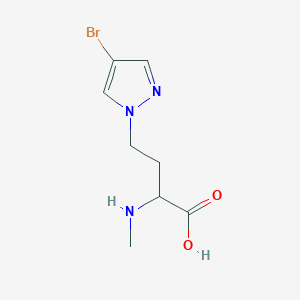

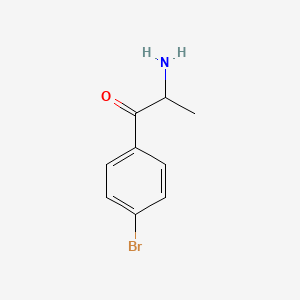

![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
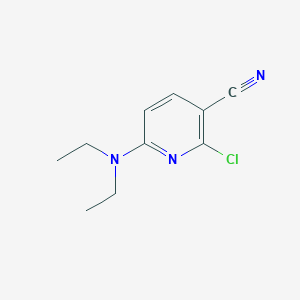
![Tert-butyl3-[(2-hydroxy-2-methylpropyl)amino]azetidine-1-carboxylate](/img/structure/B13622629.png)
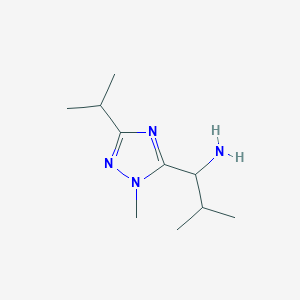
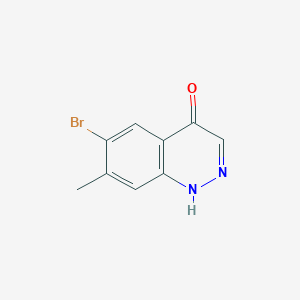
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)


